molecular formula C13H10Cl2N2O4S B2400929 2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 732272-32-1

2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No. B2400929
CAS RN: 732272-32-1
M. Wt: 361.19
InChI Key: XHSGHQFUUHUXGG-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic Acid is a chlorinated sulfamoylbenzoic acid . It has a molecular weight of 361.2 .


Synthesis Analysis

The synthesis of this compound involves the chlorosulfonation of 2,4-dichloro benzoic acid followed by reaction with corresponding anilines/amines .


Molecular Structure Analysis

The molecular formula of this compound is C13H10Cl2N2O4S . The InChI code is 1S/C13H10Cl2N2O4S/c14-10-6-11 (15)12 (5-9 (10)13 (18)19)22 (20,21)17-7-8-3-1-2-4-16-8/h1-6,17H,7H2, (H,18,19) .


Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder . It has a storage temperature of room temperature .

Scientific Research Applications

Molecular Assembly and Crystal Structure

  • The compound has been observed in molecular assemblies, such as in co-crystals, where it contributes to the formation of extended ribbons through hydrogen bonding, highlighting its potential in crystal engineering and materials science (Lemmerer & Bourne, 2012).

Catalysis and Chemical Synthesis

  • The compound plays a role in catalytic processes, such as nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes. This indicates its significance in facilitating complex chemical transformations, widening its applicability in organic synthesis (Yang et al., 2015).

Antidiabetic Activity

  • A variant of this compound has shown promising results in inhibiting major carbohydrate hydrolyzing enzymes, indicating potential antidiabetic activity. This opens avenues for its use in therapeutic contexts, specifically in managing postprandial hyperglycemia and treating diabetes (Thakral & Singh, 2019).

Antimicrobial Properties

  • The compound is involved in the synthesis of heterocyclic azlactone and imidazolinone derivatives, which have been studied for their antimicrobial activity. This underscores its potential role in the development of new antimicrobial agents, contributing to the field of infectious diseases (Mistry & Desai, 2005).

Safety And Hazards

The compound is associated with several hazards. It can cause serious eye damage, respiratory irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,4-dichloro-5-(pyridin-2-ylmethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-7-8-3-1-2-4-16-8/h1-6,17H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSGHQFUUHUXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid

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